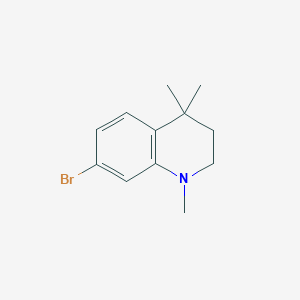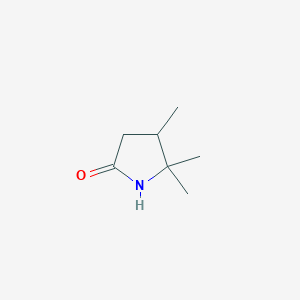
5-methoxy-2H-isoquinolin-1-one
Vue d'ensemble
Description
5-methoxy-2H-isoquinolin-1-one is a type of isoquinolin-1(2H)-one . Isoquinolin-1(2H)-ones are important nitrogen-heterocyclic compounds with versatile biological and physiological activities .
Synthesis Analysis
The synthesis of isoquinolin-1(2H)-ones, including 5-methoxy-2H-isoquinolin-1-one, has been greatly developed recently . A general protocol for the synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones was established with the help of bench stable hypervalent iodine reagent PIDA . Polycyclic six-, seven- and eight-membered N-heterocycles can be rapidly synthesized from available amides under metal-free conditions within 1 min at room temperature through C–H/N–H functionalization .Molecular Structure Analysis
The molecular formula of 5-methoxy-2H-isoquinolin-1-one is C10H9NO2 . The structure includes a methoxy group attached to the isoquinolin-1-one core .Chemical Reactions Analysis
Isoquinolin-1(2H)-ones can be synthesized through direct intramolecular C–H/N–H functionalization under metal-free conditions . Arynes can react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1(2H)-ones .Applications De Recherche Scientifique
Synthesis of Polycyclic N-Heterocycles
This compound can be used in the synthesis of polycyclic six-, seven-, and eight-membered N-heterocycles under metal-free conditions, which are important structures in pharmaceuticals due to their biological activity .
C–H/N–H Functionalization
The compound may be involved in C–H/N–H functionalization processes, a method used to construct complex molecules with potential applications in medicinal chemistry .
Synthesis of Nitrogen-Containing Natural Products
Isoquinolin-1(2H)-ones can be used in the synthesis of nitrogen-containing natural products such as rosettacin and oxypalmatime, which have various biological activities .
Mécanisme D'action
Target of Action
Isoquinolones, the class of compounds to which it belongs, are known to have versatile biological and physiological activities .
Biochemical Pathways
Isoquinolones are synthesized through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners . This process involves the activation of aryl C–H and aryl C–X (X = halogen) bonds, as well as N–H or N–O bonds .
Result of Action
Isoquinolones are known to have versatile biological and physiological activities , suggesting that they may have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
5-methoxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-11-10(8)12/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIMZAUBSBUCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358979 | |
| Record name | 5-methoxy-2H-isoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2H-isoquinolin-1-one | |
CAS RN |
118313-35-2 | |
| Record name | 5-methoxy-2H-isoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does PD 128763 interact with its target and what are the downstream effects?
A1: PD 128763 acts as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PADPRP) [, ]. PADPRP plays a crucial role in DNA repair, particularly in response to damage induced by agents like temozolomide (TM), a chemotherapeutic drug. By inhibiting PADPRP, PD 128763 prevents the repair of DNA damage caused by TM, thereby enhancing its cytotoxic effects and leading to increased cancer cell death. This potentiation of temozolomide-induced cytotoxicity is a key finding from the research [, ].
Q2: What is the relationship between PD 128763's potency as a PADPRP inhibitor and its ability to enhance temozolomide cytotoxicity?
A2: The research demonstrates a strong correlation between PD 128763's potency as a PADPRP inhibitor and its ability to enhance the cytotoxic effects of temozolomide []. The study found that PD 128763 exhibited approximately 60-fold greater inhibitory activity against PADPRP compared to the known inhibitor 3-aminobenzamide (3AB) []. This increased potency translated into a greater ability to potentiate temozolomide-induced growth inhibition, cytotoxicity, and DNA single-strand breaks in L1210 leukemia cells []. This suggests that the more effectively PD 128763 inhibits PADPRP, the more it enhances the cell-killing effects of temozolomide.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione](/img/structure/B175689.png)
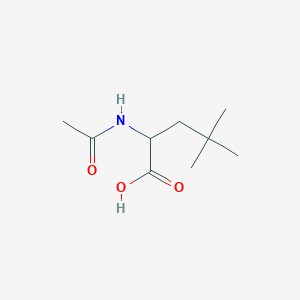
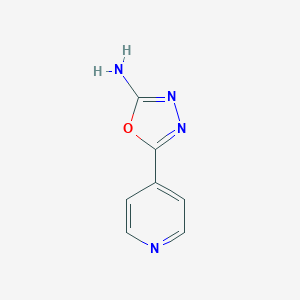
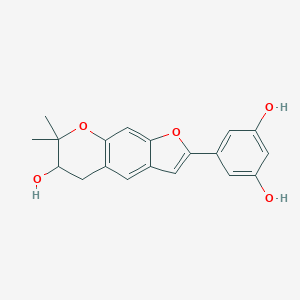

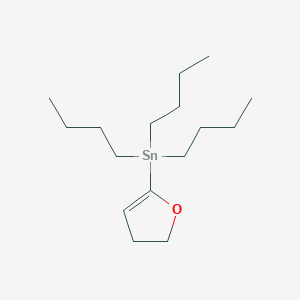
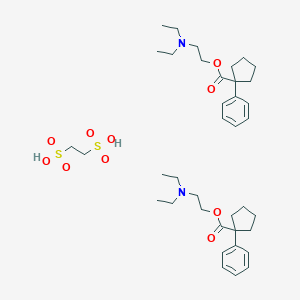

![3-Fluorodibenz[b,e]oxepin-11(6H)-one](/img/structure/B175712.png)
![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)


